![molecular formula C6H10Br2O2 B14641604 Oxirane, [(2,3-dibromopropoxy)methyl]- CAS No. 55275-37-1](/img/structure/B14641604.png)
Oxirane, [(2,3-dibromopropoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, [(2,3-dibromopropoxy)methyl]- is a chemical compound with the molecular formula C6H10Br2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [(2,3-dibromopropoxy)methyl]- typically involves the reaction of glycidol with 1,2-dibromopropane under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, [(2,3-dibromopropoxy)methyl]- undergoes various chemical reactions, including:
Ring-opening reactions: These can be catalyzed by acids or bases, leading to the formation of diols or halohydrins.
Substitution reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.
Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the substitution reactions.
Major Products
Diols: Formed from the ring-opening reactions.
Halohydrins: Produced when the epoxide ring is opened in the presence of halide ions.
Wissenschaftliche Forschungsanwendungen
Oxirane, [(2,3-dibromopropoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of Oxirane, [(2,3-dibromopropoxy)methyl]- involves the nucleophilic attack on the epoxide ring, leading to its opening and subsequent formation of various products. The molecular targets include nucleophiles such as water, alcohols, and amines, which react with the epoxide ring to form diols, halohydrins, or other substituted products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: Another epoxide with a similar structure but different substituents.
Oxirane, 2,3-dimethyl-, trans-: A stereoisomer of the cis-compound with distinct physical and chemical properties.
Oxirane, tetramethyl-: A more heavily substituted epoxide with different reactivity.
Uniqueness
Oxirane, [(2,3-dibromopropoxy)methyl]- is unique due to the presence of bromine atoms, which impart distinct reactivity and make it suitable for specific applications in organic synthesis and industrial processes. The bromine atoms also influence the compound’s physical properties, such as boiling and melting points, compared to other epoxides.
Eigenschaften
CAS-Nummer |
55275-37-1 |
|---|---|
Molekularformel |
C6H10Br2O2 |
Molekulargewicht |
273.95 g/mol |
IUPAC-Name |
2-(2,3-dibromopropoxymethyl)oxirane |
InChI |
InChI=1S/C6H10Br2O2/c7-1-5(8)2-9-3-6-4-10-6/h5-6H,1-4H2 |
InChI-Schlüssel |
AHFBTDADOULYOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
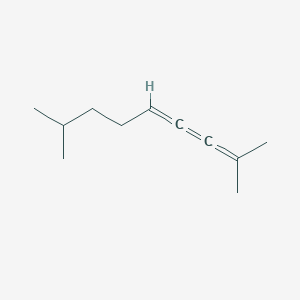

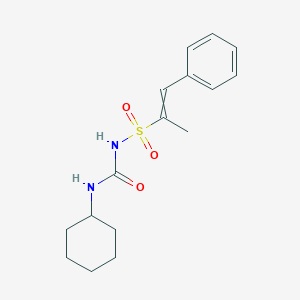

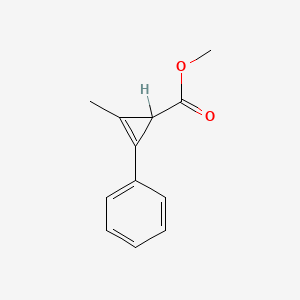
![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
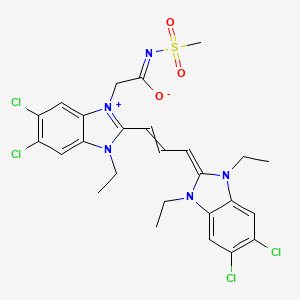
![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)

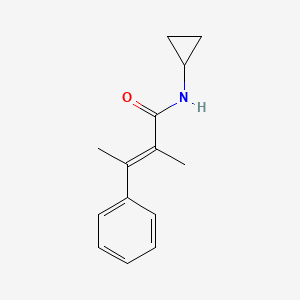
![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
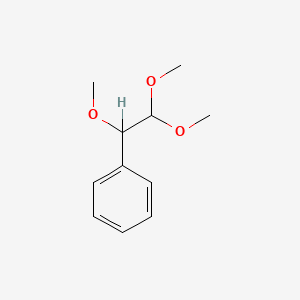
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
